3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea, also known by its IUPAC name 1-(3-aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea, is a compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential applications. The compound's molecular formula is C14H12F3N3O, and it possesses significant biological activities, particularly in cancer research.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information regarding its chemical properties and synthesis methods. The InChI code for this compound is 1S/C14H12F3N3O/c15-14(16,17)9-3-1-5-11(7-9)19-13(21)20-12-6-2-4-10(18)8-12/h1-8H,18H2,(H2,19,20,21) .
This compound falls under the category of aryl ureas, which are known for their diverse biological activities. Aryl ureas are often explored for their potential as pharmaceuticals due to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
The synthesis of 3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea can be achieved through several synthetic pathways. One common method involves the nucleophilic addition of an amine to an isocyanate precursor. For instance, a typical synthesis might start with the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with propargyl amine to form a ureido alkyne intermediate. This intermediate can then undergo further transformations to yield the desired urea product .
The process generally includes the following steps:
The yield of this synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time .
The molecular structure of 3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea features a central urea functional group linked to two aromatic rings: one containing a trifluoromethyl substituent and the other containing an amino group. This configuration contributes to its unique properties.
Key structural data include:
The presence of the trifluoromethyl group enhances lipophilicity and may influence biological activity through improved binding interactions with target proteins.
The compound can participate in various chemical reactions typical of aryl ureas. These include:
Such reactions are crucial for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for 3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea in biological systems primarily involves its interaction with specific enzymes or receptors. For instance, compounds similar to aryl ureas have been shown to inhibit certain kinases involved in cancer cell proliferation.
In vitro studies suggest that these compounds may activate pathways leading to apoptosis (programmed cell death) in cancer cells. This action is mediated through the inhibition of translation initiation factors or other critical cellular processes .
These properties are essential for determining the handling and application methods for this compound in research settings .
The applications of 3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea span several fields:
Triple-negative breast cancer (TNBC) represents a formidable oncology challenge due to its absence of estrogen receptors, progesterone receptors, and HER2 amplification. This molecular profile eliminates targeted therapeutic options, leaving cytotoxic chemotherapy as the primary standard of care. TNBC exhibits aggressive tumor biology with high metastatic potential and frequent de novo or acquired resistance to conventional DNA-damaging agents. The clinical imperative for novel TNBC therapeutics centers on compounds capable of overcoming multidrug resistance mechanisms while exhibiting favorable pharmacokinetic profiles. Urea-based scaffolds have emerged as promising candidates due to their structural versatility, enabling precise modifications to enhance tumor specificity and reduce off-target effects compared to traditional chemotherapeutics [1].
The development of 3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea (molecular formula: C₁₄H₁₂F₃N₃O) originated from systematic scaffold hopping of penfluridol, an antipsychotic with incidental anticancer activity. Penfluridol's primary anticancer mechanism involves calmodulin inhibition and induction of mitochondrial apoptosis pathways. However, its potent dopamine receptor antagonism causes significant neuroleptic side effects that preclude therapeutic dosing in oncology. Strategic molecular disassembly of penfluridol identified the diphenylurea motif as a privileged scaffold for anticancer activity. Computational repositioning retained the urea core while eliminating the fluorophenyl-piperidine moiety responsible for G-protein coupled receptor (GPCR) binding. This rational design yielded derivatives with maintained cytotoxic efficacy against TNBC cell lines but negligible dopamine receptor affinity, effectively uncoupling anticancer activity from neurological adverse effects [1].
The strategic incorporation of trifluoromethyl (-CF₃) at the meta-position of one phenyl ring profoundly influences the compound's electronic and pharmacokinetic profile. This strong electron-withdrawing group enhances:
Conversely, the meta-aminophenyl group serves complementary functions:
Table 1: Key Molecular Properties of 3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂F₃N₃O |
Molecular Weight | 295.26 g/mol |
Hydrogen Bond Donors | 3 (2x urea NH + 1x aniline NH₂) |
Hydrogen Bond Acceptors | 4 (urea C=O + 3xF) |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 75.2 Ų |
CAS Registry Number | 1041510-67-1 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3